N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with morpholine and carboxamide groups under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide include other pyrazole derivatives, furan-containing compounds, and morpholine-based molecules. Examples include:
- 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine
- Morpholine-4-carboxamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a furan ring, a pyrazole moiety, and a morpholine group. Its molecular formula is C₁₆H₁₈N₄O, indicating the presence of multiple functional groups that contribute to its biological activity.
Synthesis Overview:
-
Preparation of Intermediates :
- The furan and pyrazole rings can be synthesized through various methods, including cyclization reactions.
- Morpholine derivatives are typically formed through nucleophilic substitution reactions involving morpholine and appropriate carboxylic acid derivatives.
-
Coupling Reaction :
- The final compound is synthesized by coupling the furan and pyrazole intermediates with the morpholine derivative under specific catalytic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Derivatives containing furan and pyrazole rings have shown significant activity against various bacterial strains. For example, MIC values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Activity |
---|---|---|
7b | 0.22 | Highly active against S. aureus |
10 | 0.25 | Active against E. coli |
Anti-inflammatory Effects
Compounds with similar structural motifs have also demonstrated anti-inflammatory properties. The presence of the morpholine group may enhance interaction with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyrazole derivatives, including those with furan rings. The results indicated that modifications in the structure significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve binding to specific enzymes or receptors, modulating their activity and subsequently influencing cellular processes .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12-15(14-4-3-9-23-14)13(2)20(18-12)6-5-17-16(21)19-7-10-22-11-8-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZBJMGOMKTICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.